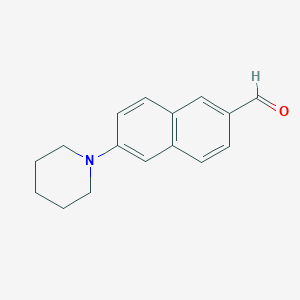
5-(1-methylsulfonylpiperidin-4-yl)oxy-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-methylsulfonylpiperidin-4-yl)oxy-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of 2-azidobenzaldehydes with amines under reductive conditions to form the indazole core . The piperidinyl group can be introduced via nucleophilic substitution reactions, and the methylsulfonyl group is often added using sulfonylation reactions with reagents like methanesulfonyl chloride .
Industrial Production Methods
Industrial production of 5-(1-methylsulfonylpiperidin-4-yl)oxy-1H-indazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, are commonly employed in industrial settings due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-methylsulfonylpiperidin-4-yl)oxy-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the indazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methanesulfonyl chloride for sulfonylation, various amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Applications De Recherche Scientifique
5-(1-methylsulfonylpiperidin-4-yl)oxy-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anti-inflammatory and antihypertensive properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(1-methylsulfonylpiperidin-4-yl)oxy-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indazole: The parent compound with a simpler structure.
5-piperazinyl-3-sulfonylindazoles: Known for their selective 5-HT6 antagonist activity.
3-(naphthalen-1-ylsulfonyl)-5-(piperazin-1-yl)-1H-indazole: Another derivative with potent biological activity.
Uniqueness
5-(1-methylsulfonylpiperidin-4-yl)oxy-1H-indazole stands out due to its specific combination of functional groups, which confer unique biological activities and chemical reactivity. Its methylsulfonyl and piperidinyl groups enhance its solubility and bioavailability, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
478827-09-7 |
|---|---|
Formule moléculaire |
C13H17N3O3S |
Poids moléculaire |
295.36 g/mol |
Nom IUPAC |
5-(1-methylsulfonylpiperidin-4-yl)oxy-1H-indazole |
InChI |
InChI=1S/C13H17N3O3S/c1-20(17,18)16-6-4-11(5-7-16)19-12-2-3-13-10(8-12)9-14-15-13/h2-3,8-9,11H,4-7H2,1H3,(H,14,15) |
Clé InChI |
XNKWBDQMIXJEIC-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N1CCC(CC1)OC2=CC3=C(C=C2)NN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester](/img/structure/B13920294.png)

![ethyl (2Z)-2-[(E)-N'-anilino-N-phenyliminocarbamimidoyl]sulfanyl-2-[(4-bromophenyl)hydrazinylidene]acetate](/img/structure/B13920305.png)



![N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13920344.png)


